3-(2-Aminoethoxy)benzonitrile
Overview
Description
3-(2-Aminoethoxy)benzonitrile is a chemical compound with the molecular formula C9H10N2O . It has an average mass of 162.189 Da and a monoisotopic mass of 162.079315 Da .
Synthesis Analysis
The synthesis of 3-(2-Aminoethoxy)benzonitrile involves several steps. In one method, 3-[2-(t-butoxycarbonylamino)ethoxy]benzonitrile is dissolved in a 4 N solution of hydrogen chloride in dioxane, and the solution is stirred at room temperature for 2 hours . The solvent is then evaporated, and the residue is suspended in dichloromethane. The resulting suspension is filtered to obtain hydrochloride of the title compound .Molecular Structure Analysis
The linear formula of 3-(2-Aminoethoxy)benzonitrile is C9H10N2O . Its InChI code is 1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2 .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Aminoethoxy)benzonitrile are complex and involve multiple steps. For instance, it can be used in the synthesis of N-[2-(3-cyanophenoxy)ethyl]-(1S)-10-camphorsulfonamide .Physical And Chemical Properties Analysis
3-(2-Aminoethoxy)benzonitrile has a molecular weight of 162.19 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “3-(2-Aminoethoxy)benzonitrile” has been used in [3+2] cycloaddition reactions involving benzonitrile N-oxide .
- Methods of Application or Experimental Procedures : The regiochemistry of [3+2] cycloaddition processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied using the Density Functional Theory (DFT) at the M062X/6-31+G (d) theory level .
- Results or Outcomes : The study showed that for [3+2] cycloadditions with the participation of β-phosphorylated nitroethene and β-phosphorylated α-cyanonitroethene, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines, while for a reaction with β-phosphorylated β-cyanonitroethene, the more favored path forms 5-nitro-substituted Δ 2 -isoxazoline . This is due to the presence of a cyano group in the alkene .
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “3-(2-Aminoethoxy)benzonitrile” is a chemical compound with the molecular formula C9H10N2O . It is used in various chemical reactions as a reagent .
- Methods of Application or Experimental Procedures : One example of its use is in the synthesis of other chemical compounds. For instance, it can be used in reactions with hydrogen chloride in 1,4-dioxane, sodium hydroxide, dichloromethane, and ethyl acetate .
- Results or Outcomes : The specific outcomes of these reactions would depend on the other reagents and conditions used. However, the use of “3-(2-Aminoethoxy)benzonitrile” as a reagent can facilitate the synthesis of a wide range of chemical compounds .
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “3-(2-Aminoethoxy)benzonitrile” is a chemical compound with the molecular formula C9H10N2O . It is used in various chemical reactions as a reagent .
- Methods of Application or Experimental Procedures : One example of its use is in the synthesis of other chemical compounds. For instance, it can be used in reactions with hydrogen chloride in 1,4-dioxane, sodium hydroxide, dichloromethane, and ethyl acetate .
- Results or Outcomes : The specific outcomes of these reactions would depend on the other reagents and conditions used. However, the use of “3-(2-Aminoethoxy)benzonitrile” as a reagent can facilitate the synthesis of a wide range of chemical compounds .
Safety And Hazards
The safety data sheet for 3-(2-Aminoethoxy)benzonitrile indicates that it is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If swallowed, do not induce vomiting and seek medical attention immediately .
properties
IUPAC Name |
3-(2-aminoethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXLMRKNZYUOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447984 | |
Record name | 3-(2-aminoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethoxy)benzonitrile | |
CAS RN |
120351-94-2 | |
Record name | 3-(2-aminoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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